L-Tyrosine, O-(1,1-dimethylethyl)-N-[(phenylmethoxy)carbonyl]-, 1,1-dimethylethyl ester

Catalog No.
S14649292
CAS No.
17083-17-9
M.F
C25H33NO5
M. Wt
427.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Tyrosine, O-(1,1-dimethylethyl)-N-[(phenylmethox...

CAS Number

17083-17-9

Product Name

L-Tyrosine, O-(1,1-dimethylethyl)-N-[(phenylmethoxy)carbonyl]-, 1,1-dimethylethyl ester

IUPAC Name

tert-butyl (2S)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]-2-(phenylmethoxycarbonylamino)propanoate

Molecular Formula

C25H33NO5

Molecular Weight

427.5 g/mol

InChI

InChI=1S/C25H33NO5/c1-24(2,3)30-20-14-12-18(13-15-20)16-21(22(27)31-25(4,5)6)26-23(28)29-17-19-10-8-7-9-11-19/h7-15,21H,16-17H2,1-6H3,(H,26,28)/t21-/m0/s1

InChI Key

UPJMYZVLBWNTNR-NRFANRHFSA-N

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)OC(C)(C)C)NC(=O)OCC2=CC=CC=C2

Isomeric SMILES

CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)OC(C)(C)C)NC(=O)OCC2=CC=CC=C2

L-Tyrosine, O-(1,1-dimethylethyl)-N-[(phenylmethoxy)carbonyl]-, 1,1-dimethylethyl ester is a derivative of the amino acid L-tyrosine. This compound features a tert-butyl ester group and a phenylmethoxycarbonyl group, which enhance its lipophilicity and stability compared to standard L-tyrosine. The presence of the tert-butyl group provides steric hindrance, potentially influencing its biological activity and interaction with enzymes. This compound is part of a broader category of tyrosine derivatives that are studied for their potential therapeutic applications.

Typical of amino acids and esters. Key reactions include:

  • Esterification: The formation of the tert-butyl ester involves the reaction of L-tyrosine with tert-butanol in the presence of acid catalysts.
  • Hydrolysis: In aqueous environments, the ester bond can be hydrolyzed back to L-tyrosine and tert-butanol.
  • Acylation: The phenylmethoxycarbonyl group can undergo acylation reactions, facilitating further modifications or conjugations with other biomolecules.

L-Tyrosine itself plays a critical role as a precursor for neurotransmitters such as dopamine, norepinephrine, and epinephrine. Its derivatives, including this compound, may exhibit enhanced bioavailability and stability, potentially leading to improved pharmacokinetic properties. Research suggests that tyrosine derivatives can influence cognitive function and stress response due to their role in neurotransmitter synthesis .

The synthesis of L-Tyrosine, O-(1,1-dimethylethyl)-N-[(phenylmethoxy)carbonyl]-, 1,1-dimethylethyl ester typically involves several steps:

  • Starting Material Preparation: Begin with L-tyrosine as the starting material.
  • Esterification: React L-tyrosine with tert-butanol in the presence of an acid catalyst to form the tert-butyl ester.
  • Acylation: Introduce the phenylmethoxycarbonyl group through acylation techniques using appropriate reagents like phenylmethoxycarbonyl chloride.
  • Purification: Purify the final product using techniques such as chromatography.

L-Tyrosine derivatives are utilized in various applications:

  • Pharmaceuticals: They are explored for their potential in treating mood disorders and cognitive impairments due to their role in neurotransmitter production.
  • Nutraceuticals: As dietary supplements, they may enhance mental performance and reduce stress.
  • Research: These compounds are valuable in biochemical research for studying enzyme kinetics and metabolic pathways involving tyrosine.

Studies on L-Tyrosine derivatives have highlighted their interactions with various biological targets:

  • Enzymatic Interactions: Research indicates that these compounds can act as substrates or inhibitors for enzymes involved in metabolic pathways related to neurotransmitter synthesis .
  • Binding Studies: Interaction studies using radiolabeled compounds have shown how these derivatives bind to transport proteins or receptors in neuronal tissues.

Several compounds are structurally similar to L-Tyrosine, O-(1,1-dimethylethyl)-N-[(phenylmethoxy)carbonyl]-, 1,1-dimethylethyl ester. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
L-Tyrosine Methyl EsterMethyl ester of L-TyrosineIncreased lipophilicity; used in peptide synthesis
N-Acetyl-L-Tyrosine Ethyl EsterAcetate functional groupEnhanced solubility; used as a prodrug
L-Tyrosine Ethyl EsterEthyl ester of L-TyrosineSlower hydrolysis rate; potential prodrug
O-(tert-Butoxycarbonyl)-L-TyrosineTert-butoxycarbonyl protecting groupStability during synthesis; protects amino group

These compounds share similarities in their structural components but differ significantly in their biological activity and stability due to variations in functional groups. The unique combination of a tert-butyl ester and phenylmethoxycarbonyl group in L-Tyrosine, O-(1,1-dimethylethyl)-N-[(phenylmethoxy)carbonyl]-, 1,1-dimethylethyl ester may offer distinct advantages for specific applications in pharmacology and biochemistry.

XLogP3

5.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

427.23587315 g/mol

Monoisotopic Mass

427.23587315 g/mol

Heavy Atom Count

31

Dates

Modify: 2024-08-10

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